2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid
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Description
“2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid” is a complex organic compound with the CAS Number: 771499-51-5 . It has a molecular weight of 356.4 . The compound is stored at room temperature and appears as a powder . It is synthesized from anthranilic acid .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazolinone core and a methoxyphenyl group attached. The exact structure can be determined using various spectroscopic methods .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 356.4 . It is stored at room temperature and appears as a powder . More specific physical and chemical properties such as solubility, melting point, and spectral data would require further experimental determination.
Future Directions
Mechanism of Action
Target of Action
These include antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV targets. The specific targets would depend on the structure of the quinazolinone derivative .
Mode of Action
The interaction of quinazolinones with their targets often results in changes to cellular processes, such as inhibition of enzyme activity or disruption of cell division . The specific mode of action would depend on the structure of the quinazolinone derivative and its specific target .
Biochemical Pathways
Quinazolinones are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell division, enzyme activity, and viral replication .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Quinazolinones can have a variety of effects at the molecular and cellular level, depending on their specific targets . These can include inhibition of enzyme activity, disruption of cell division, and inhibition of viral replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
2-[3-[(2-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-15-9-5-2-6-12(15)10-20-17(23)13-7-3-4-8-14(13)19-18(20)25-11-16(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHSOLPIVDWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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